Furan-2,5-dione;octadec-1-ene (CAS 25266-02-8), commercially known as poly(maleic anhydride-alt-1-octadecene) or PMAO, is a highly versatile alternating amphiphilic copolymer. Structurally, it combines a long hydrophobic 18-carbon alkyl chain with a highly reactive hydrophilic maleic anhydride ring. In industrial and advanced laboratory procurement, PMAO is primarily sourced as a premium phase transfer agent, nanoparticle encapsulant, and rheology modifier. Its established value proposition lies in its ability to rapidly and efficiently solubilize hydrophobic entities—ranging from oleate-capped inorganic nanocrystals to poorly water-soluble active pharmaceutical ingredients (APIs)—into aqueous media. Furthermore, the anhydride rings offer a highly tunable platform for downstream functionalization via ring-opening reactions with amines or alcohols, making PMAO a critical precursor for synthesizing custom bioadhesive nanovehicles, targeted delivery systems, and robust nanocomposite coatings[1].
Substituting PMAO with generic surfactants, small-molecule ligands, or shorter-chain maleic anhydride copolymers (such as poly(isobutylene-alt-maleic anhydride) [PIMA] or poly(maleic anhydride-alt-1-tetradecene) [PMAT]) frequently compromises application-critical performance. The core differentiator of PMAO is its C18 alkyl chain, which provides the precise hydrophobic interaction length required to effectively interdigitate with long-chain aliphatic ligands (e.g., oleic acid or oleylamine) on nanoparticle surfaces or waxy paraffins in crude oil. Shorter-chain analogs fail to generate sufficient hydrophobic entanglement, leading to incomplete phase transfer, reduced colloidal stability, and particle agglomeration in aqueous media [1]. Similarly, non-polymeric small molecules cannot provide the cooperative multivalent binding offered by PMAO's polymeric backbone, resulting in dynamic instability and ligand desorption under physiological or high-shear industrial conditions.
When transferring oleic acid-capped γ-Fe2O3 nanoparticles (12.9 nm) from chloroform to aqueous borate buffer, the length of the alkyl chain on the maleic anhydride copolymer dictates the success of the encapsulation. PMAO (C18) achieves a relative encapsulation efficiency of 122.48%, yielding stable aqueous dispersions with a hydrodynamic size of 28.7 nm. In contrast, the shorter-chain PMAT (C14) achieves only 74.42% efficiency under identical conditions [1].
| Evidence Dimension | Relative encapsulation efficiency |
| Target Compound Data | 122.48% efficiency (PMAO, C18 chain) |
| Comparator Or Baseline | 74.42% efficiency (PMAT, C14 chain) |
| Quantified Difference | 48.06 percentage point increase in transfer efficiency |
| Conditions | Oleic acid-capped γ-Fe2O3 nanoparticles transferred to borate buffer |
Procurement of the C18 variant is essential for workflows requiring complete, agglomeration-free aqueous dispersion of hydrophobic nanomaterials.
PMAO functions as a highly effective bioadhesive excipient for formulating poorly water-soluble drugs. In vivo studies utilizing Gefitinib (Gef) demonstrated that a PMAO-based lipid nanovehicle (PLN) enhanced the overall oral bioavailability of the drug by 2.48-fold compared to a free drug suspension. Furthermore, tissue concentrations in the jejunum and ileum were profoundly enhanced by 8.94-fold and 8.09-fold, respectively, when directly compared to a counterpart lipid nanovehicle lacking the PMAO polymer [1].
| Evidence Dimension | Intestinal tissue concentration (jejunum) |
| Target Compound Data | 8.94-fold enhancement (PMAO-based lipid nanovehicle) |
| Comparator Or Baseline | 1x baseline (Standard lipid nanovehicle without PMAO) |
| Quantified Difference | ~8.9x higher local tissue concentration |
| Conditions | In vivo oral administration measured at 4 hours post-dosing |
Justifies the selection of PMAO as a functional polymeric excipient to overcome critical solubility and absorption bottlenecks in pharmaceutical formulations.
PMAO enables the stable aqueous encapsulation of highly hydrophobic photosensitizers, such as phenalenone (PN), without loss of photochemical activity. Magnetic nanocube assemblies coated with PMAO and loaded with PN achieved a 76% photodegradation of the azoic dye Acid Black 10B within 120 minutes at pH 6. Unlike standard Fenton-based degradation processes, this PMAO-enabled system reaches high degradation efficiency without the need for added hydrogen peroxide or extreme acidification, while remaining fully recoverable via magnetic decantation [1].
| Evidence Dimension | Azoic dye photodegradation efficiency |
| Target Compound Data | 76% decomposition in 120 min (MNC-PMAO-PN assemblies) |
| Comparator Or Baseline | 0% degradation (Blank dye) / Fenton processes (require H2O2) |
| Quantified Difference | 76% absolute increase in degradation without chemical oxidants |
| Conditions | 200 mg/L suspension, pH 6, 350 nm irradiation |
Demonstrates PMAO's structural integrity in creating stable, oxidant-free aqueous nanoreactors for industrial wastewater treatment.
PMAO exhibits specific chemical reactivity that can be leveraged in advanced materials synthesis. When mixed with oleylammonium/oleate-capped Cs4PbBr6 nanocrystals, the succinic anhydride units of PMAO react with surface oleylamine to form polysuccinamic acid. This reaction simultaneously triggers a 100% phase conversion from Cs4PbBr6 to highly emissive CsPbBr3 perovskite nanocrystals and provides a robust, passivating polymer shell. Unmodified systems or those using non-reactive polymers fail to induce this conversion while maintaining colloidal stability [1].
| Evidence Dimension | Nanocrystal phase conversion and passivation |
| Target Compound Data | 100% conversion to stable CsPbBr3 with enhanced visible PL (PMAO) |
| Comparator Or Baseline | No conversion / loss of stability (Non-reactive baselines) |
| Quantified Difference | Complete structural transformation and surface passivation |
| Conditions | Room temperature reaction with oleylammonium/oleate-capped Cs4PbBr6 |
Highlights PMAO's dual utility as both a reactive chemical trigger and a stabilizing encapsulant for manufacturing next-generation optoelectronic materials.
Directly downstream of its superior encapsulation efficiency compared to shorter-chain analogs, PMAO is the premier choice for transferring oleate- or TOPO-capped quantum dots, magnetic iron oxide nanoparticles, and plasmonic gold nanoparticles from organic solvents into aqueous media. Its C18 chain ensures robust hydrophobic interdigitation, making it ideal for synthesizing stable, water-soluble bioimaging probes and theranostic agents [1].
Based on its proven ability to enhance intestinal tissue concentrations by nearly 9-fold, PMAO is highly recommended for integration into lipid nanovehicles and oral delivery formulations. It is specifically suited for poorly water-soluble APIs (like Gefitinib) where standard lipid carriers fail to provide sufficient mucosal adhesion and bioavailability [2].
Leveraging its reactive anhydride rings, PMAO is the optimal polymer for passivating and transforming sensitive optoelectronic materials, such as lead halide perovskites. It is the right choice for workflows requiring simultaneous chemical conversion (e.g., Cs4PbBr6 to CsPbBr3) and the formation of a protective, defect-passivating polymer shell for display and lighting applications [3].
Due to the strong co-crystallization and dispersion capabilities of its long C18 alkyl chains, PMAO is utilized in petroleum engineering as a highly effective wax inhibitor. It is the preferred polymeric additive for reducing the pour point and yield stress of waxy crude oils, outperforming small-molecule inhibitors by preventing wax agglomeration under pipeline flow conditions[4].
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